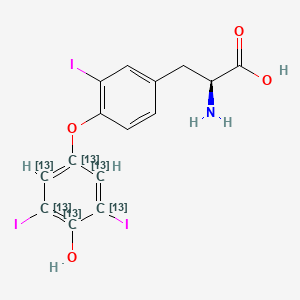![molecular formula C9H7N3 B570024 2h-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine CAS No. 117024-64-3](/img/structure/B570024.png)
2h-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2h-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine is a nitrogen-containing heterocyclic compound. This compound is part of a broader class of heteroaromatic compounds known for their diverse biological activities and applications in medicinal chemistry . The structure of this compound includes a fused ring system that combines pyrazole and pyrazine rings, making it a unique scaffold for drug discovery and other scientific research .
Métodos De Preparación
The synthesis of 2h-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine typically involves multiple steps. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the preparation might start with the cross-coupling of a pyrrole ring with acyl (bromo)acetylenes to create 2-(acylethynyl)pyrroles. This is followed by the addition of propargylamine to the obtained acetylenes, and finally, intramolecular cyclization catalyzed by cesium carbonate (Cs₂CO₃) in dimethyl sulfoxide (DMSO) to form the desired product . Industrial production methods may involve similar steps but are optimized for larger scale synthesis and higher yields.
Análisis De Reacciones Químicas
2h-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common with this compound. Reagents such as halogens and other nucleophiles are often used.
Cyclization: Intramolecular cyclization reactions are crucial in the synthesis of this compound.
Aplicaciones Científicas De Investigación
2h-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine has a wide range of applications in scientific research:
Chemistry: It serves as a scaffold for the synthesis of various biologically active molecules.
Medicine: It is used in drug discovery and development, particularly for its kinase inhibitory properties.
Industry: The compound is utilized in the development of organic materials and natural products.
Mecanismo De Acción
The mechanism of action of 2h-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological activities. The exact molecular targets and pathways can vary depending on the specific derivative and its application .
Comparación Con Compuestos Similares
2h-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine can be compared with other similar compounds such as:
Pyrrolo[1,2-a]pyrazine: Known for its antibacterial, antifungal, and antiviral activities.
5H-Pyrrolo[2,3-b]pyrazine: Exhibits significant kinase inhibitory activity.
Pyrazolo[1,5-a]pyrimidine: Used in optical applications and known for its photophysical properties.
These comparisons highlight the unique properties and applications of this compound, making it a valuable compound in various fields of research.
Propiedades
Número CAS |
117024-64-3 |
|---|---|
Fórmula molecular |
C9H7N3 |
Peso molecular |
157.176 |
Nombre IUPAC |
6H-cyclopenta[1,2]pyrazolo[3,5-a]pyrazine |
InChI |
InChI=1S/C9H7N3/c1-2-7-8(3-1)11-12-5-4-10-6-9(7)12/h1-6,11H |
Clave InChI |
URTGVBYTBVQEGR-UHFFFAOYSA-N |
SMILES |
C1=CC2=C3C=NC=CN3NC2=C1 |
Sinónimos |
2H-Cyclopenta[3,4]pyrazolo[1,5-a]pyrazine (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


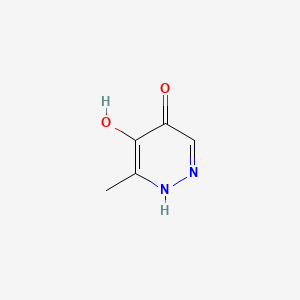

![4-Bromo-1,2-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]benzene](/img/structure/B569945.png)
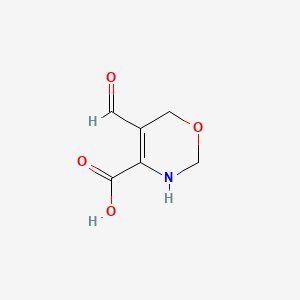
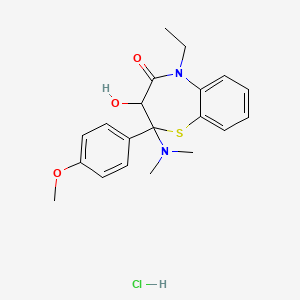
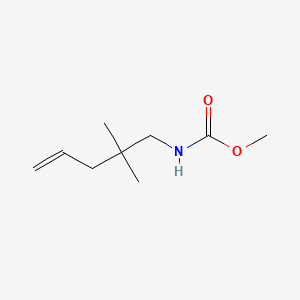
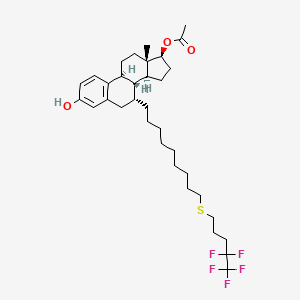

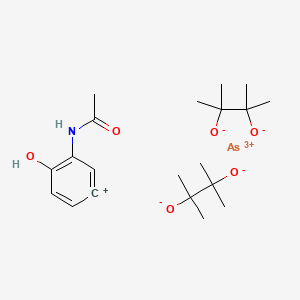
![(2S)-2-[(1S)-2-[(2-methylpropan-2-yl)oxy]-2-oxo-1-(phenylmethoxycarbonylamino)ethyl]pent-4-enoic acid](/img/structure/B569958.png)
